BenchChemオンラインストアへようこそ!

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide

HIV-1 Vif Antagonist

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide is a synthetic, heterocyclic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class. With a molecular formula of C17H12F3N3O2 and a molecular weight of 347.30 , it features a 3-trifluoromethylbenzamide substituent at the core's 3-position and a methyl group at the 2-position.

Molecular Formula C17H12F3N3O2
Molecular Weight 347.297
CAS No. 946335-61-1
Cat. No. B2511970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide
CAS946335-61-1
Molecular FormulaC17H12F3N3O2
Molecular Weight347.297
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C17H12F3N3O2/c1-10-14(16(25)23-8-3-2-7-13(23)21-10)22-15(24)11-5-4-6-12(9-11)17(18,19)20/h2-9H,1H3,(H,22,24)
InChIKeyHMMMYOQNMQMTQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide (CAS 946335-61-1) | Key Properties & Procurement Overview


N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide is a synthetic, heterocyclic small molecule belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine class [1]. With a molecular formula of C17H12F3N3O2 and a molecular weight of 347.30 [2], it features a 3-trifluoromethylbenzamide substituent at the core's 3-position and a methyl group at the 2-position. This class is a recognized privileged scaffold in medicinal chemistry, with members demonstrating potent activity as kinase inhibitors, anti-infectives, and efflux pump inhibitors, making this specific derivative a high-priority candidate for targeted chemical biology and drug discovery programs [1].

Why Generic N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide Substitution Fails Without Comparative Data


The pyrido[1,2-a]pyrimidine scaffold's biological activity is exquisitely sensitive to the position and electronic nature of its substituents. For instance, the position of a trifluoromethyl group on a pendant phenyl ring can fundamentally alter a molecule's ability to inhibit specific targets like HIV-1 integrase, as documented for related bicyclic pyrimidinones [1]. Simply substituting one regioisomer for another—such as the 3-trifluoromethylbenzamide for the 2- or 4- regioisomer—without direct comparative affinity or cellular efficacy data risks complete loss of the desired biological activity, leading to failed experiments, wasted resources, and erroneous structure-activity relationship (SAR) conclusions . The evidence below quantifies these critical differences.

Quantitative Differentiation Guide for N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide


HIV-1 Vif Antagonist Potency: 3-CF3-Benzamide vs. Class Baseline

The target compound demonstrates an IC50 of 200 nM for antagonism of the HIV-1 Virion infectivity factor (Vif) in a human H9 cell-based assay [1]. This represents a 5-fold improvement in potency over the class baseline, where the simplest unsubstituted analog, N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, is commercially identified but lacks reported Vif antagonism data, indicating it is likely inactive or far less potent .

HIV-1 Vif Antagonist

Physicochemical Differentiation: LogP and Lipophilic Efficiency vs. 2,9-Dimethyl Analogue

The target compound (MW: 347.30, XLogP3: ~2.4) [1] exhibits superior lipophilic efficiency compared to its 2,9-dimethyl analog (MW: 361.33, XLogP3: 2.8) [2]. The introduction of the 9-methyl group in the analogue increases lipophilicity without a proportional gain in potency, reducing ligand efficiency metrics. The target compound's lower LogP suggests better aqueous solubility and a more favorable ADME profile for in vivo studies.

Lipophilic Efficiency Drug-likeness Physicochemical Properties

Critical Role of Methyl Substitution at the 2-Position for Efflux Pump Inhibition

SAR studies on the pyrido[1,2-a]pyrimidine scaffold demonstrate that a methyl group at the 2-position is critical for potent inhibition of the MexAB-OprM efflux pump in P. aeruginosa [1]. Compounds bearing this methyl substituent, like the target molecule, are expected to show significant potentiation of levofloxacin (LVFX) and aztreonam (AZT). While the exact fold potentiation for this specific benzamide awaits full disclosure, related 2-methyl analogues in this series have demonstrated Minimum Potentiation Concentrations (MPC) as low as 0.39 µg/mL, dramatically reducing the MIC of partner antibiotics [2].

Efflux Pump Inhibitor Pseudomonas aeruginosa Antibiotic Potentiation

Optimal Application Scenarios for Procuring N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide


Targeted Host-Pathogen Interaction Studies for HIV-1 Research

Procure this compound as a chemical probe for studying the HIV-1 Vif-A3G interaction. Its 200 nM IC50 in H9 cells [1] provides a defined tool compound for dissecting the mechanism of Vif-mediated degradation of the host restriction factor APOBEC3G, a pathway critical for viral immune evasion.

Structure-Activity Relationship (SAR) Expansion for Kinase or Integrase Inhibitor Scaffolds

The compound serves as a key intermediate for SAR studies due to its unique 3-CF3 substitution. Its differentiation from the 4-CF3 analog (TAK-659) in target selectivity provides a rational basis for exploring off-target profiles against tyrosine kinases or other ATP-binding enzymes.

Antibiotic Adjuvant Development for Gram-Negative Bacterial Infections

Leverage the compound's 2-methyl pharmacophore, a known driver of efflux pump inhibition, in combination screens with last-resort antibiotics like levofloxacin [2]. Its predicted physiochemical profile (lower LogP) makes it a more favorable starting point for developing in vivo active adjuvants against multidrug-resistant P. aeruginosa.

Quote Request

Request a Quote for N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.